S-(2,3-Dihydroxyphenyl)cysteine

Description

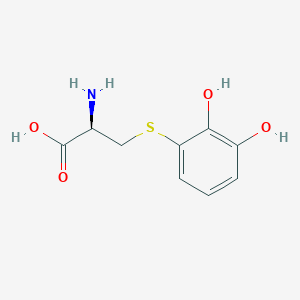

S-(2,3-Dihydroxyphenyl)cysteine is a cysteine adduct characterized by a benzene ring substituted with hydroxyl groups at the 2- and 3-positions, covalently linked to the sulfur atom of cysteine. This compound is primarily recognized as a biomarker of benzene exposure, formed via the reaction of 1,2-benzoquinone (a reactive metabolite of benzene) with cysteine residues in hemoglobin and serum albumin . The compound’s synonyms include CID192208 and L-Cysteine, S-(2,3-dihydroxyphenyl) .

Properties

CAS No. |

79329-88-7 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO4S/c10-5(9(13)14)4-15-7-3-1-2-6(11)8(7)12/h1-3,5,11-12H,4,10H2,(H,13,14)/t5-/m0/s1 |

InChI Key |

ZRFSDMIIAXRWIU-YFKPBYRVSA-N |

SMILES |

C1=CC(=C(C(=C1)SCC(C(=O)O)N)O)O |

Isomeric SMILES |

C1=CC(=C(C(=C1)SC[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)SCC(C(=O)O)N)O)O |

Synonyms |

S-(2,3-dihydroxyphenyl)cysteine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

S-Phenylcysteine

Structure: Unlike S-(2,3-dihydroxyphenyl)cysteine, S-phenylcysteine lacks hydroxyl groups on the benzene ring. Formation Pathway: It is generated by the reaction of benzene oxide (another benzene metabolite) with cysteine residues in hemoglobin and albumin . Biological Role: Acts as a biomarker for benzene exposure but is less specific to oxidative stress compared to dihydroxyphenyl derivatives.

S-(2,5-Dihydroxyphenyl)cysteine

Structure : Features hydroxyl groups at the 2- and 5-positions of the benzene ring.

Formation Pathways :

- Benzene Exposure: Derived from 1,4-benzoquinone adducts, similar to the 2,3-isomer .

- Acetaminophen Metabolism: Identified as a urinary metabolite in mice administered acetaminophen (APAP), accounting for ~1.5% of the administered dose . Biological Implications: While associated with benzene toxicity, its formation from APAP suggests a non-hepatotoxic pathway, contrasting with the hepatotoxicity of other APAP metabolites like N-acetyl-p-benzoquinone imine (NAPQI) .

Cis/Trans-2-(3′,4′-Dihydroxyphenyl) Derivatives

Structure: These compounds (e.g., compounds 4 and 5 in ) incorporate acetylated amino groups and benzodioxane moieties, differing significantly from the cysteine-linked structure of this compound. Source and Activity: Isolated from C. molossus, they exhibit bioactivities relevant to traditional medicinal uses (e.g., anti-cancer, anti-inflammatory) but lack direct structural or metabolic parallels to cysteine adducts .

Key Research Findings

Analytical Detection Methods

- This compound : Detected via mass spectrometry in hemoglobin adduct studies .

- S-(2,5-Dihydroxyphenyl)cysteine : Quantified in mouse urine using HPLC and GC/MS, with a detection limit enabling precise measurement at ~1.5% of the administered APAP dose .

Toxicological Significance

- Benzone-Derived Adducts : Both 2,3- and 2,5-isomers are linked to benzene’s hematotoxic effects, but their relative abundance varies with metabolic conditions .

Data Tables

Table 1: Structural and Metabolic Comparison

Table 2: Analytical and Toxicological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.